
3-epi-24R 25-Dihydroxy Vitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-epi-24R 25-Dihydroxy Vitamin D3 is a metabolite of Vitamin D3, which plays a crucial role in calcium homeostasis and bone health. This compound is an epimer of 24R,25-Dihydroxy Vitamin D3, differing in the spatial orientation of the hydroxyl group at the third carbon position. Epimers are compounds that differ in configuration at only one stereogenic center. The presence of this epimer can influence the biological activity and potency of Vitamin D3 metabolites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-24R 25-Dihydroxy Vitamin D3 involves several steps, starting from commercially available precursors. One common synthetic route begins with the reduction of (S)-carvone to produce an alcohol intermediate. This intermediate undergoes a series of reactions, including palladium-catalyzed coupling and hydroxylation, to form the desired epimer. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-epi-24R 25-Dihydroxy Vitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which may have distinct biological activities.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s properties and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformations occur .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-epi-24R 25-Dihydroxy Vitamin D3 has several scientific research applications:
Chemistry: The compound is used to study the stereochemistry and reactivity of Vitamin D3 metabolites.
Biology: Researchers investigate its role in calcium homeostasis and bone health, as well as its interactions with Vitamin D receptors.
Medicine: The compound is explored for its potential therapeutic applications in treating bone disorders and other conditions related to Vitamin D deficiency.
Wirkmechanismus
The mechanism of action of 3-epi-24R 25-Dihydroxy Vitamin D3 involves its interaction with Vitamin D receptors (VDR) in the body. Upon binding to VDR, the compound modulates the expression of genes involved in calcium absorption and bone mineralization. The epimeric form may influence the binding affinity and activity of the compound, leading to variations in its biological effects. The pathways involved include the regulation of calcium and phosphate homeostasis, which are critical for maintaining bone health .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
24R,25-Dihydroxy Vitamin D3: The non-epimeric form, which has a different spatial orientation of the hydroxyl group at the third carbon position.
1α,25-Dihydroxy Vitamin D3: Another active metabolite of Vitamin D3, known for its potent effects on calcium absorption and bone health.
3-epi-1α,25-Dihydroxy Vitamin D3: An epimer of 1α,25-Dihydroxy Vitamin D3, with distinct biological activities and reduced calcemic effects.
Uniqueness
3-epi-24R 25-Dihydroxy Vitamin D3 is unique due to its specific epimeric form, which can influence its biological activity and potency. The presence of the epimer can affect the compound’s interaction with Vitamin D receptors and its overall efficacy in regulating calcium homeostasis and bone health. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
272776-87-1 |
|---|---|
Molekularformel |
C₂₇H₄₄O₃ |
Molekulargewicht |
416.64 |
Synonyme |
(3α,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


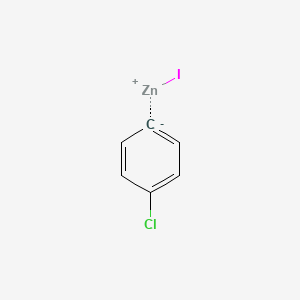
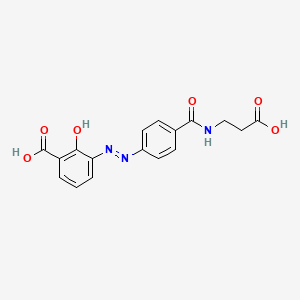
![2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide](/img/structure/B1146485.png)
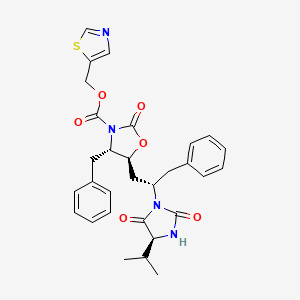

![(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B1146489.png)
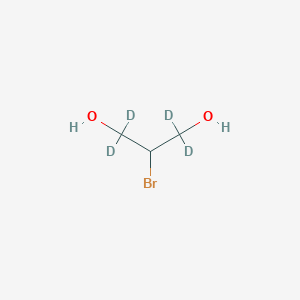
![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B1146491.png)
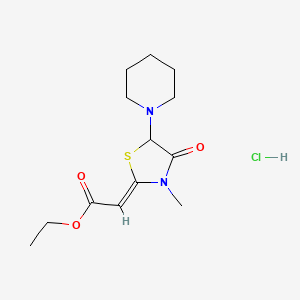
![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)
![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)

